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Compound of Interest

3-lodo-6-methyl-5-nitro-1H-
Compound Name:
indazole

Cat. No.: B1604395

An In-depth Technical Guide to the *H and 3C NMR of 3-lodo-6-methyl-5-nitro-1H-indazole

For researchers, scientists, and professionals in drug development, a thorough understanding
of the structural characterization of novel compounds is paramount. Nuclear Magnetic
Resonance (NMR) spectroscopy is a critical analytical technique for elucidating the molecular
structure of organic compounds like 3-iodo-6-methyl-5-nitro-1H-indazole. This guide provides
a detailed overview of the expected *H and 3C NMR spectral data for this compound,
supported by comparative data from related substituted indazoles, detailed experimental
protocols, and illustrative diagrams to clarify structural relationships and experimental
workflows.

Predicted *H and **C NMR Data

While a definitive, published spectrum for 3-iodo-6-methyl-5-nitro-1H-indazole (CAS Number:
1000343-55-4) is not readily available in the cited literature, we can predict the chemical shifts
and coupling constants based on the known effects of the substituents on the indazole ring.
The iodine atom at the 3-position, the nitro group at the 5-position, and the methyl group at the
6-position each exert distinct electronic effects that influence the magnetic environment of the
nearby protons and carbons.[1]

The methyl group at C6 is expected to direct nitration to the C5 position during synthesis.[1] In
the *H NMR spectrum of 5-nitro-1H-indazole derivatives, the proton at the C4 position typically
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appears as a doublet with a small coupling constant, while the proton at C7 also presents as a
doublet.[1] The protons of the methyl group at C6 would manifest as a singlet.[1]

Molecular Structure and Numbering

To facilitate the discussion of NMR data, the standard numbering for the 1H-indazole ring is
used.

Caption: Molecular structure of 3-iodo-6-methyl-5-nitro-1H-indazole with atom numbering.

Predicted *H NMR Data Summary

The following table summarizes the predicted *H NMR spectral data for 3-iodo-6-methyl-5-
nitro-1H-indazole. Chemical shifts (8) are referenced to tetramethylsilane (TMS) and are
expected in a solvent like DMSO-ds or CDCls.

Predicted Chemical o Coupling Constant
Proton . Multiplicity
Shift (6, ppm) (J, H2)
H4 ~8.5-8.8 S
H7 ~7.8-8.1 S
CHs (at C6) ~25-2.7 s
NH (at N1) >10.0 brs

Note: Due to the substitution pattern, the typical doublet appearance for H4 and H7 might be
reduced to singlets as adjacent proton coupling is absent.

Predicted **C NMR Data Summary

The predicted 13C NMR data are presented below. The chemical shifts are influenced by the
electron-withdrawing nitro group and the halogen atom.
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Carbon Predicted Chemical Shift (8, ppm)
C3 ~90 - 100

C3a ~140 - 145

Cc4 ~120- 125

C5 ~145 - 150

C6 ~130- 135

Cc7 ~115-120

C7a ~140 - 145

CHs ~15-20

Comparative NMR Data of Substituted Indazoles

To provide context for the predicted values, the following tables summarize published *H and
13C NMR data for various substituted indazoles. These examples illustrate the electronic effects
of different substituents on the chemical shifts of the indazole core.

'H NMR Data for Selected Indazole Derivatives
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Compo Other
H3 H4 H5 H6 H7 Solvent
und Protons
1H-
Indazole[ 8.10 (s) 7.77 (d) 7.18 (m) 7.40 (m) 7.51 (d) CDCls
2]
3-Phenyl- 12.53 (s,
1H- NH),
_ 8.05 (d) 7.22 (1) 7.33 () 7.09 (d) CDCls
indazole[ 7.50-8.08
3] (m, Ph)
5-Nitro-3-
11.55 (br,
phenyl-
7.93-7.98 7.29-7.32 7.14-7.17 NH),
1H- CDCls
) (m) (m) (m) 7.45-7.98
indazole[
(m, Ph)
4]
6-Nitro-3- 12.60 (br,
-tolyl- NH), 2.50
POy 8.03-8.09 )
1H- ) 8.00 (s) 7.87 (d) (s, CH3), CDCls
m
indazole[ 7.43-7.87
4] (m, Tolyl)

13C NMR Data for Selected Indazole Derivatives
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Other
Comp Solve
C3 C3a C4 C5 Carbo
ound nt
ns
1H-
Indazo 134.77 - 12096 120.86 126.80 - CDCIs
le[2]
3-tert-
Butyl- 33.7,
1H- 154.5 122.1 119.8 120.5 126.2 30.0 CDCIs
indazo (t-Bu)
le[3]
127.63
5_
Chloro ’
128.53
-3-
phenyl 14536 - 120.35 127.11 121.80 ’ CDCIs
129.07
_1H_
indazo ’
132.78
le[4]
(Ph)
124.13
6_ 1
_ 127.72
Nitro-
3_ 1
129.17
phenyl 146.56 - 122.07 116.19 146.99 CDCl3
_lH_ 1
_ 129.27
indazo
le[4] ’
132.02
(Ph)

Experimental Protocols

A general procedure for acquiring high-quality *H and 3C NMR spectra for a compound such as

3-iodo-6-methyl-5-nitro-1H-indazole is outlined below. This protocol is based on standard
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practices in NMR spectroscopy.[2][4]

Sample Preparation

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCIs, DMSO-ds, Acetone-
ds). The choice depends on the solubility of the compound and the desired resolution of the
spectra. DMSO-ds is often used for indazole derivatives to observe the exchangeable NH
proton.

Concentration: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of the
deuterated solvent in a clean, dry NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

NMR Data Acquisition

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
signal dispersion and resolution.[4]

'H NMR Acquisition:

o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire a standard one-dimensional *H spectrum. Typical parameters include a 30-45°
pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

o The number of scans can range from 8 to 64, depending on the sample concentration.

13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum to obtain singlets for all carbon signals.

o Alarger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of the 13C isotope.

o Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to
differentiate between CH, CHz, and CHs groups.
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Data Processing

o Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to
obtain the frequency-domain spectrum.

e Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all
peaks are in the absorptive mode.

» Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

o Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or
using the residual solvent peak.

 Integration and Peak Picking: Integrate the signals in the *H spectrum to determine the
relative number of protons. Identify the precise chemical shift of each peak in both *H and
13C spectra.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the NMR analysis of an organic
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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